molecular formula C20H24N2O B4741898 [4-(4-METHYLBENZYL)PIPERAZINO](3-METHYLPHENYL)METHANONE

[4-(4-METHYLBENZYL)PIPERAZINO](3-METHYLPHENYL)METHANONE

Cat. No.: B4741898
M. Wt: 308.4 g/mol
InChI Key: ZEZORNNNQCGHIH-UHFFFAOYSA-N
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Description

4-(4-METHYLBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzyl group and a 3-methylphenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 4-Methylbenzyl Group: The piperazine ring is then reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 4-methylbenzyl group.

    Attachment of 3-Methylphenylmethanone Moiety: Finally, the compound is synthesized by reacting the substituted piperazine with 3-methylbenzoyl chloride under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLBENZYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl and phenyl groups.

    Reduction: Reduced forms of the ketone group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-METHYLBENZYL)PIPERAZINOMETHANONE: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

    Biological Research: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-(4-METHYLBENZYL)PIPERAZINOMETHANONE: can be compared with similar compounds such as:

    4-(3-Methylbenzyl)-1-piperazinylmethanone: This compound has a pyridinyl group instead of a phenyl group, leading to different chemical and biological properties.

    (3-Chlorophenyl)[4-(4-methylbenzyl)-1-piperazinyl]methanone:

The uniqueness of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3-methylphenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-16-6-8-18(9-7-16)15-21-10-12-22(13-11-21)20(23)19-5-3-4-17(2)14-19/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZORNNNQCGHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-METHYLBENZYL)PIPERAZINO](3-METHYLPHENYL)METHANONE
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[4-(4-METHYLBENZYL)PIPERAZINO](3-METHYLPHENYL)METHANONE

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